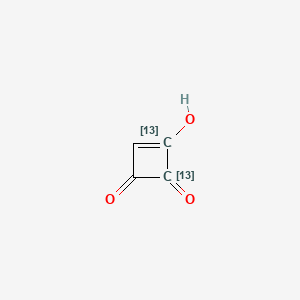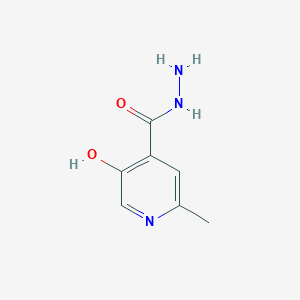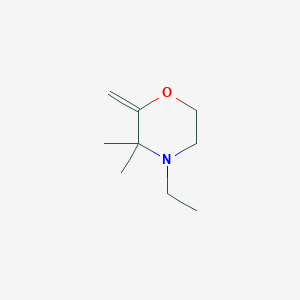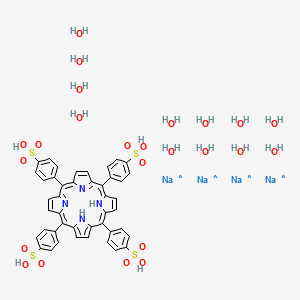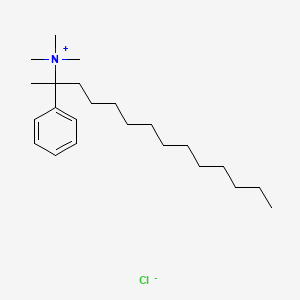
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride is a quaternary ammonium compound. It is known for its cationic surfactant properties, making it useful in various applications, including as a disinfectant, antiseptic, and in the formulation of personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride typically involves the quaternization of N,N-dimethyl-2-phenyltetradecan-2-amine with methyl chloride. The reaction is carried out in an organic solvent such as chloroform or ethanol under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides or hydroxides.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and as a transfection reagent for introducing nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Mécanisme D'action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Candicine: A naturally occurring quaternary ammonium compound with a phenethylamine skeleton.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride: Another quaternary ammonium compound with similar properties.
Uniqueness
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride is unique due to its specific structure, which imparts distinct surfactant properties. Its long alkyl chain and aromatic ring contribute to its effectiveness in disrupting cell membranes and its utility in various industrial applications.
Propriétés
Numéro CAS |
28855-27-8 |
|---|---|
Formule moléculaire |
C23H42N.Cl C23H42ClN |
Poids moléculaire |
368.0 g/mol |
Nom IUPAC |
trimethyl(2-phenyltetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-18-21-23(2,24(3,4)5)22-19-16-15-17-20-22;/h15-17,19-20H,6-14,18,21H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
YFYABWXIJBTAAM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC(C)(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



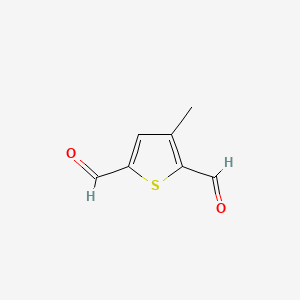

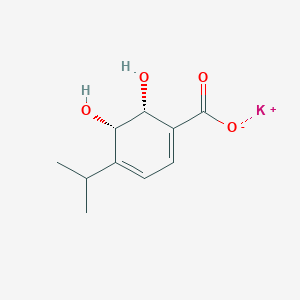
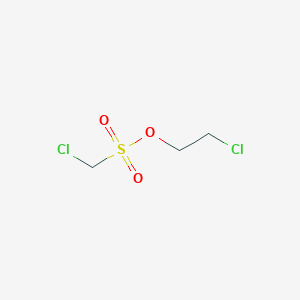
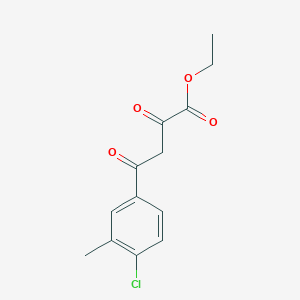
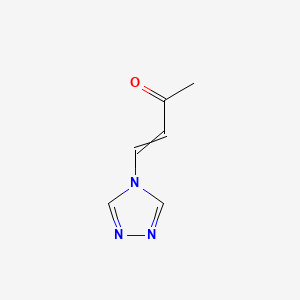
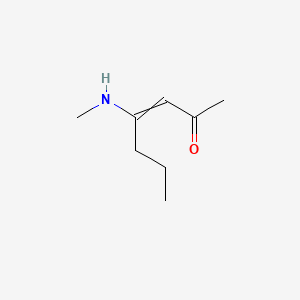
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)

